What are the properties of 4-Fluoro-2,3-dihydro-1H-inden-1-amine?
What are the properties of 4-Fluoro-2,3-dihydro-1H-inden-1-amine?
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific pharmacological and experimental data for 4-Fluoro-2,3-dihydro-1H-inden-1-amine. The following guide provides known chemical properties and contextual pharmacological information based on the broader class of aminoindane compounds. The experimental protocols described are standardized methodologies for evaluating compounds of this type.
Core Chemical and Physical Properties
4-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of aminoindane. The presence of the fluorine atom can significantly influence its physicochemical properties, such as basicity and lipophilicity, which in turn can affect its biological activity, metabolic stability, and pharmacokinetic profile.[1][2] Basic identification and property data are summarized below.
Table 1: Physicochemical Properties of 4-Fluoro-2,3-dihydro-1H-inden-1-amine and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₉H₁₀FN | C₉H₁₀FN·HCl | [3][4] |
| Molecular Weight | 151.18 g/mol | 187.64 g/mol | [3][5] |
| CAS Number | 148960-34-3 (Unspecified Stereoisomer) | 936220-71-2 (Unspecified Stereoisomer) | [5][6] |
| 946053-90-3 ((S)-enantiomer) | [3][4] | ||
| Appearance | Not Specified | Neat | [5] |
| Purity | >95% (Typically available from suppliers) | Not Specified | [3][4] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | Store in a cool, dry, well-ventilated area |
Expected Pharmacological Profile: Monoamine Transporter Activity
While direct pharmacological data for 4-Fluoro-2,3-dihydro-1H-inden-1-amine is not available in the reviewed literature, compounds from the aminoindane class are well-documented as psychoactive substances that interact with monoamine transporters.[3][7] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[8][9]
Aminoindane derivatives can act as either reuptake inhibitors (blockers) or substrate-releasers (which induce reverse transport of neurotransmitters).[7] For example, 5,6-methylenedioxy-2-aminoindane (MDAI) is a preferential SERT and NET inhibitor and a serotonin releaser, while 2-aminoindane (2-AI) primarily interacts with the NET.[3][7]
Given this precedent, it is hypothesized that 4-Fluoro-2,3-dihydro-1H-inden-1-amine is a ligand for one or more of the monoamine transporters. The fluorine substitution may alter its potency and selectivity profile compared to non-fluorinated analogues.
Hypothesized Signaling Pathway
The diagram below illustrates the general mechanism of action for a monoamine transporter inhibitor. The compound binds to the transporter protein on the presynaptic neuron, blocking the reuptake of neurotransmitters from the synaptic cleft. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing signaling to the postsynaptic neuron.
Caption: Hypothesized mechanism of monoamine transporter inhibition.
Experimental Protocols
To determine the precise pharmacological profile of 4-Fluoro-2,3-dihydro-1H-inden-1-amine, standardized in vitro assays are required. The following protocols describe how to assess the compound's binding affinity and functional inhibition of the human dopamine, serotonin, and norepinephrine transporters.
Radioligand Binding Assay for Transporter Affinity (Kᵢ)
This protocol determines the binding affinity of the test compound by measuring its ability to displace a known radioligand from the transporter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) are cultured to ~90% confluency.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A single concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kₑ value.
-
Increasing concentrations of the test compound (4-Fluoro-2,3-dihydro-1H-inden-1-amine) across a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
A known selective inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) at a high concentration to determine non-specific binding.
-
Prepared cell membranes (typically 10-50 µg of protein per well).
-
-
The plate is incubated for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Filtration and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Filters are washed multiple times with ice-cold buffer to remove unbound radioactivity.
-
The filters are placed in scintillation vials with scintillation fluid.
-
Radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Synaptosomal Uptake Inhibition Assay (IC₅₀)
This protocol measures the functional potency of the test compound by assessing its ability to block the uptake of a radiolabeled monoamine into nerve terminals (synaptosomes).[10]
Methodology:
-
Synaptosome Preparation:
-
Euthanize Sprague-Dawley rats according to approved animal care guidelines.[10]
-
Rapidly dissect brain regions rich in the desired transporter (e.g., striatum for DAT; whole brain minus cerebellum and striatum for NET and SERT).[10]
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove larger debris.[10]
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable buffer (e.g., Krebs-phosphate buffer).
-
-
Uptake Reaction:
-
In test tubes or a 96-well plate, pre-incubate the synaptosomal suspension with various concentrations of the test compound (4-Fluoro-2,3-dihydro-1H-inden-1-amine) for 10-15 minutes at 37°C.
-
To ensure selectivity, unlabeled blockers for the other two transporters may be added (e.g., when assaying DAT, add blockers for SERT and NET).[10]
-
Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[10]
-
Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes) in a 37°C water bath.
-
-
Termination and Quantification:
-
Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[10]
-
Quantify the radioactivity trapped within the synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Specific uptake is defined as the difference between total uptake (no inhibitor) and non-specific uptake (in the presence of a high concentration of a selective inhibitor).
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for performing an in vitro monoamine transporter uptake inhibition assay.
Caption: General workflow for a synaptosomal uptake inhibition assay.
Conclusion
4-Fluoro-2,3-dihydro-1H-inden-1-amine is a compound of interest due to its structural relation to the pharmacologically active aminoindane class. While specific data on its biological effects are not currently published, its structure strongly suggests activity at monoamine transporters. The strategic addition of a fluorine atom may confer unique properties regarding potency, selectivity, and metabolic stability. The experimental protocols detailed in this guide provide a clear path for the comprehensive pharmacological characterization of this and related compounds, which is essential for any future drug development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
